molecular formula C17H17N3O4S B3953095 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide

Cat. No. B3953095
M. Wt: 359.4 g/mol
InChI Key: QFVWPMRSXJHUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide is a chemical compound that is widely used in scientific research for its various applications. Also known as A-769662, it is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy homeostasis.

Mechanism of Action

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide activates this compound by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit. This results in the activation of this compound, which in turn leads to the inhibition of ATP-consuming processes and the activation of ATP-generating processes, ultimately leading to an increase in cellular energy levels.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as to promote autophagy and inhibit mTOR signaling. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide is its ability to activate this compound in a dose-dependent manner, making it a useful tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide. One area of research is the development of more potent and selective activators of this compound, which could have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of research is the investigation of the role of this compound in cancer, as this compound has been shown to have both tumor-suppressive and tumor-promoting effects depending on the context. Finally, there is a need for further research on the potential side effects and toxicity of this compound, particularly in vivo, in order to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide has been widely used in scientific research for its various applications. One of the main applications is as an activator of this compound, which has been shown to have a wide range of physiological and pharmacological effects. It has also been used as a tool to study the role of this compound in various cellular processes, including glucose uptake, fatty acid oxidation, and autophagy.

properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-11-5-7-15(21)13(8-11)18-17(25)19-16(22)12-6-4-10(2)14(9-12)20(23)24/h4-9,21H,3H2,1-2H3,(H2,18,19,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVWPMRSXJHUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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